molecular formula C15H22O4 B1181294 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide CAS No. 1231208-53-9

4,8-Dihydroxyeudesm-7(11)-en-12,8-olide

Cat. No. B1181294
InChI Key:
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Description

"4,8-Dihydroxyeudesm-7(11)-en-12,8-olide" is a compound that appears to be related to the eudesmane series of sesquiterpenes, which are known for their diverse biological activities and presence in various natural sources. The compound's specific structure suggests it possesses unique chemical and physical properties, warranting detailed studies on its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The total synthesis of related eudesmanolides has been achieved through various routes, highlighting the synthetic accessibility of these compounds. For instance, the total synthesis of three eudesman-12,8-olides, including isoalantolactone and others, was accomplished via alkylation annulation and oxidation processes, demonstrating the feasibility of synthesizing complex eudesmanolides from simpler starting materials (Tada et al., 1993).

Molecular Structure Analysis

The crystal and molecular structure of closely related compounds have been determined, providing insights into the three-dimensional arrangement and stereochemistry of eudesmanolides. The determination of unit cell parameters and the presence of intramolecular hydrogen bonds in these structures highlight the complexity and specificity of eudesmanolide structures (Kravtsov et al., 2000).

Chemical Reactions and Properties

Eudesmanolides undergo various chemical reactions that underscore their reactivity and potential for transformation into other valuable compounds. For example, the synthesis of dihydroxyeudesmin involves reduction processes and highlights the potential for chemical modification of eudesmanolides (Pelter et al., 1982).

Scientific Research Applications

Eudesmanolides and Their Derivatives

Research has identified various eudesmanolides and their derivatives, including those similar to 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide. These compounds have been studied for their potential biological activities and applications.

  • Eudesmanolides from Plants : Eudesmanolides have been isolated from different plants like Pluchea quitoc and Taraxacum mongolicum. These compounds, including variants of 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide, have shown inhibitory effects on nitric oxide production, suggesting potential anti-inflammatory properties (Guilhon & Müller, 1998); (Young-Hee Kim et al., 2011).

  • Anticancer Potential : Some studies have explored the anticancer activities of eudesmanolides. For example, a study on compounds from Ajuga forrestii reported weak cytotoxicity against certain cancer cell lines (Y. Xiong et al., 2013).

  • Anti-HIV Properties : Recent research on eudesmane-type sesquiterpenes from Croton megalocarpus has highlighted their significant anti-HIV activities. This finding opens potential avenues for the development of new anti-HIV treatments (Ermias Mergia Terefe et al., 2022).

  • Chemical Analysis and Synthesis : The study of eudesmanolides also extends to their chemical analysis and synthesis. For instance, research on the differentiation between various types of eudesmanolides using mass spectrometry contributes to our understanding of their chemical properties (H. Dias et al., 2017).

  • Neuroprotective Effects : Diterpenes and sesquiterpenes, including eudesmanolides, have been studied for their neuroprotective effects. Compounds isolated from Antrodia camphorata showed potential in protecting neurons from damage (Cheng-Chi Chen et al., 2006).

Safety And Hazards

The safety data sheet for 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide can be viewed and downloaded for free at Echemi.com . For detailed safety and hazard information, please refer to the safety data sheet.

properties

IUPAC Name

(4aR,5R,8aR,9aS)-5,9a-dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-9-10-7-11-13(2,5-4-6-14(11,3)17)8-15(10,18)19-12(9)16/h11,17-18H,4-8H2,1-3H3/t11-,13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMYFJSUBISYEJ-NGFQHRJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(CCCC3(C)O)(CC2(OC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@@H]3[C@](CCC[C@@]3(C)O)(C[C@@]2(OC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dihydroxyeudesm-7(11)-en-12,8-olide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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